1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride
Overview
Description
1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
The synthesis of 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-bromophenol with epichlorohydrin to form 1-(2-bromophenoxy)-2,3-epoxypropane. This intermediate is then reacted with diisopropylamine under controlled conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines, forming different derivatives.
Scientific Research Applications
1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride can be compared with other similar compounds such as:
1-(2-Bromophenoxy)-2-propanol: This compound shares a similar structure but lacks the diisopropylamino group, leading to different chemical and biological properties.
2-(2-Bromophenoxy)ethanol: Another related compound with a simpler structure, used in different chemical reactions and applications.
1-(2-Bromophenoxy)propan-2-one: This compound has a ketone functional group, making it useful in different synthetic pathways and reactions.
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2.ClH/c1-11(2)17(12(3)4)9-13(18)10-19-15-8-6-5-7-14(15)16;/h5-8,11-13,18H,9-10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRNDKZDLKVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC=C1Br)O)C(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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